molecular formula C11H8Cl2N2 B2860406 3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine CAS No. 339008-51-4

3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine

Cat. No.: B2860406
CAS No.: 339008-51-4
M. Wt: 239.1
InChI Key: SMSDFABNYCHKHT-UHFFFAOYSA-N
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Description

3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a 3-chlorophenylmethyl group. Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine typically involves the reaction of 3-chlorobenzyl chloride with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Substituted pyridazines with various functional groups.

    Oxidation Reactions: Pyridazinone derivatives.

    Reduction Reactions: Dihydropyridazines.

Properties

IUPAC Name

3-chloro-6-[(3-chlorophenyl)methyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-3-1-2-8(6-9)7-10-4-5-11(13)15-14-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSDFABNYCHKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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